N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)19-12-5-2-9-16(19)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-4-11-18(17)27-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVRLEJYXHQAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Phenyl Group: The benzothiazole can be further functionalized by electrophilic aromatic substitution to introduce the phenyl group.
Formation of the Benzamide Structure: The final step involves the coupling of the intermediate with 2-(methylsulfonyl)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to sulfone or sulfoxide derivatives.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzothiazole moiety linked to a phenyl group and a methylsulfonyl functional group. This unique structure contributes to its diverse biological activities. The molecular formula is , and it exhibits a molecular weight of approximately 382.5 g/mol .
Anticancer Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide has shown promising results in targeting the Epidermal Growth Factor Receptor (EGFR) , which is crucial in cancer cell proliferation. Studies indicate that this compound can effectively inhibit EGFR activation, thereby preventing tumor growth .
Case Study:
A study demonstrated that derivatives of benzothiazole compounds exhibit selective cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The compound showed an IC50 value of 23.30 ± 0.35 mM against these cell lines, indicating strong anticancer potential .
| Compound | Cell Line | IC50 Value (mM) |
|---|---|---|
| This compound | A549 | 23.30 ± 0.35 |
| Other Benzothiazole Derivative | NIH/3T3 | >1000 |
Neuroprotective Effects
Research has highlighted the neuroprotective properties of benzothiazole derivatives in models of Alzheimer's disease. These compounds are believed to mitigate mitochondrial dysfunction associated with neurodegeneration .
Case Study:
In a study focusing on mitochondrial dysfunction in Alzheimer's patients, novel benzothiazole-based ureas were identified as potent inhibitors of 17β-Hydroxysteroid Dehydrogenase type 10 (17β-HSD10), an enzyme linked to neurodegenerative processes .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Thiazole derivatives have been reported to show effectiveness against Gram-positive and Gram-negative bacteria.
Case Study:
A recent investigation found that thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus thuringiensis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | Target Bacteria | MIC Value (µg/mL) |
|---|---|---|
| This compound | S. aureus | 3.125 |
| Thiazole Derivative | B. thuringiensis | 6.25 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives.
Key Findings:
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide would depend on its specific biological target. Generally, compounds with benzothiazole and benzamide structures can interact with various enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs with Benzo[d]thiazole and Benzamide Moieties
Substituent Variations on the Benzamide Ring
- N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives (e.g., compounds 3a–3p in –3): Key differences: Lack the methylsulfonyl group at the benzamide position. Substituents include methoxy (3b), chloro (3c), and methyl groups (3l–3p). Chloro substituents (3c) may enhance lipophilicity but reduce solubility .
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide (3r) :
Methylsulfonyl-Containing Analogs
- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (–10): Key differences: Replaces the benzo[d]thiazolylphenyl group with a pyridinyl thiazole moiety. However, the absence of the benzo[d]thiazole scaffold may reduce affinity for thiazole-specific enzymes .
Analogs with Sulfonamide Modifications
- N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) ():
- Comparison : Features a sulfonamide group on a thiophene ring instead of a benzamide.
- Impact : The sulfonamide-thiophene combination may enhance metal-binding properties, making it suitable for catalytic applications, whereas the benzamide group in the target compound is more likely to participate in π-π stacking interactions .
Melting Points and Solubility
- Target Compound : Expected melting point >150°C (based on analogs like 3q , mp: 159–162°C). The methylsulfonyl group increases polarity, improving aqueous solubility compared to methyl or chloro analogs .
- N-(2-(benzo[d]thiazol-2-yl)phenyl)octanamide (3v) ():
- Comparison : A long alkyl chain (octanamide) reduces melting point (54–56°C) and increases lipophilicity (clogP: ~6.2), highlighting the trade-off between solubility and membrane permeability .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a phenyl group, and a methylsulfonyl benzamide component. This unique combination contributes to its potential as an inhibitor in various biological pathways.
| Component | Description |
|---|---|
| Benzo[d]thiazole | Known for anti-cancer and anti-inflammatory properties. |
| Phenyl Group | Enhances binding affinity to target proteins. |
| Methylsulfonyl Group | Imparts solubility and may influence metabolic stability. |
Research indicates that this compound interacts primarily with the Epidermal Growth Factor Receptor (EGFR) , which is crucial in cell signaling related to growth and proliferation. The compound exhibits a strong binding affinity to EGFR, suggesting its potential as an inhibitor of pathways involved in cancer progression.
Key Findings:
- Binding Affinity: Molecular dynamics simulations reveal that the compound effectively occupies the receptor cavity, stabilizing the EGFR protein and preventing its activation.
- Inhibition of Tumor Growth: By blocking EGFR signaling, the compound may inhibit tumor growth and proliferation in cancer cells.
Biological Activity in Various Studies
-
Anticancer Activity:
- In vitro studies show that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For example, compounds with similar structural features demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against these cell lines .
- A study highlighted that certain thiazole derivatives displayed enhanced apoptosis rates compared to standard treatments like doxorubicin .
-
Antibacterial Properties:
- Compounds incorporating both thiazole and sulfonamide moieties have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria .
- Specific derivatives have been reported to possess MIC values comparable to established antibiotics .
- Antifungal Activity:
Case Study 1: Anticancer Potential
A series of thiazole derivatives were synthesized and tested for their anticancer properties. Among them, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 1.75 µg/mL. The study concluded that the presence of the benzo[d]thiazole moiety is critical for enhancing biological activity .
Case Study 2: Antibacterial Efficacy
In another study, compounds derived from the combination of thiazole and sulfonamide were tested against various bacterial strains, showing effective inhibition with MIC values ranging from 0.5 to 1 µg/mL. The results suggest that these compounds could serve as potential leads for developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
